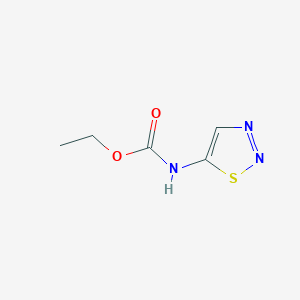
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide typically involves the reaction of 1H-1,2,4-triazole-3-amine with ethyl chloroacetate, followed by the reaction with hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The process can be summarized as follows:
Step 1: 1H-1,2,4-triazole-3-amine reacts with ethyl chloroacetate in the presence of a base like sodium ethoxide to form ethyl 2-(1H-1,2,4-triazol-3-yl)acetate.
Step 2: Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced forms of the compound, such as hydrazides or amines.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may interact with cellular receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,4-Triazole-3-amine
- Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide
Uniqueness
2-((1H-1,2,4-Triazol-3-yl)amino)acetohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C4H8N6O |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylamino)acetohydrazide |
InChI |
InChI=1S/C4H8N6O/c5-9-3(11)1-6-4-7-2-8-10-4/h2H,1,5H2,(H,9,11)(H2,6,7,8,10) |
InChI Key |
IVVCMLPNIXDKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)NCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,9,10,16,17,23,24-Octakis[(octyloxy)phthalocyaninato]copper](/img/structure/B13105492.png)



![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
![3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)





![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
